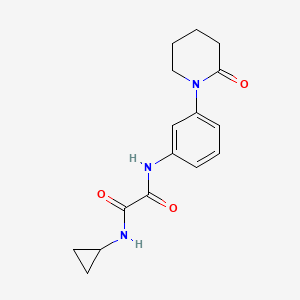

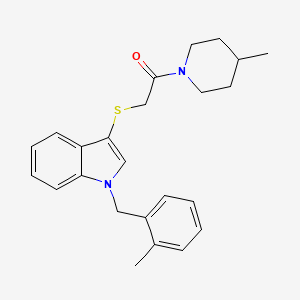

N1-cyclopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Role in Polyamine Analogue-Induced Programmed Cell Death

N1-cyclopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, a polyamine analogue, has been studied for its role in inducing programmed cell death in specific cell types. Research indicates its potential as a new class of antitumor agents due to its selective cytotoxic activity. This cytotoxicity is linked to the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and may involve oxidative stress from hydrogen peroxide production (Ha et al., 1997).

2. Inhibition of NMDA Receptor Antagonists

The compound has shown relevance in the synthesis and biological evaluation as a competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor. This research provides insights into its potential therapeutic applications in neurological disorders where NMDA receptor modulation is a key factor (Dappen et al., 2010; Dappen et al., 1991).

3. Synthetic Approach for Di- and Mono-oxalamides

A novel synthetic approach involving N1-cyclopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide has been developed for the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides. This methodology is crucial for advancing the synthesis of anthranilic acid derivatives and oxalamides, highlighting its significance in chemical synthesis (Mamedov et al., 2016).

4. Role in Pharmacology and Medicinal Chemistry

Research into cyclopropyl analogues, including N1-cyclopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, has expanded our understanding of their pharmacological profiles. Studies have shown their high affinity for sigma subtypes and differential expression of tissue transglutaminase in astroglial cell cultures, contributing to our knowledge in neuropharmacology and receptor studies (Prezzavento et al., 2007).

5. Potential in Novel Therapeutics

The compound has shown potential in the development of novel therapeutics, particularly in the context of primary hyperoxaluria type 1 (PH1), a rare genetic disorder. Emerging therapies targeting specific pathways in PH1 have shed light on the utility of such compounds in clinical therapy (Dejban & Lieske, 2022).

properties

IUPAC Name |

N-cyclopropyl-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-14-6-1-2-9-19(14)13-5-3-4-12(10-13)18-16(22)15(21)17-11-7-8-11/h3-5,10-11H,1-2,6-9H2,(H,17,21)(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCXTLRZHSFDOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopropyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2758305.png)

![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2758309.png)

![7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2758311.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide](/img/structure/B2758312.png)

![N-(2,5-dimethoxyphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2758313.png)

![7-Fluoro-3-[[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2758316.png)

![2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2758320.png)

![methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate](/img/structure/B2758324.png)